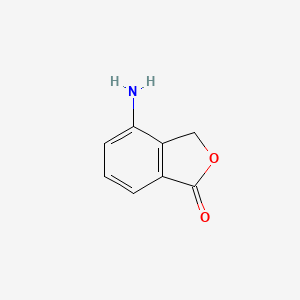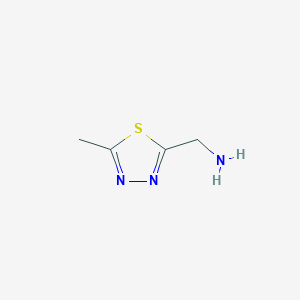
4-Aminophthalide
Übersicht
Beschreibung
4-Aminophthalide (4-AP) is a synthetic aromatic compound that has been used for many years in laboratory experiments and scientific research. It is a type of phenolic compound that is derived from the phthalic anhydride. 4-AP has a wide range of applications in the field of chemistry, including as a reagent, a catalyst, and a fluorescent dye. It has also been used in the field of biochemistry, where it is used to study the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
Fluorescence Studies in Aqueous Media : 4-Aminophthalimide is known for its highly solvent-sensitive fluorescence properties. It's used to study excited-state solvent-mediated proton-transfer reactions, demonstrating unique fluorescence behavior in aqueous media. This behavior arises from hydrogen-bonded species and the effect of deuterium isotopes on its fluorescence quantum yield and lifetime (Khara, Banerjee, & Samanta, 2014).
Study of Dynamic Protein Interactions : A novel amino acid derivative based on 4-Aminophthalide, specifically 4-N,N-dimethylamino-1,8-naphthalimide, has been developed for studying protein-protein interactions. Its fluorescence is highly sensitive to local solvent environments, making it a powerful tool in this area of research (Loving & Imperiali, 2008).
Nucleic Acid Assay and Nuclear Imaging : 4-Aminonaphthalimides are used in nucleic acid assays and nuclear imaging due to their strong DNA binding ability and concentration in cell nuclei, particularly in nucleoli. Their side chains influence DNA binding, cell permeability, and cytotoxicity, making them valuable in molecular design for drugs and fluorescent probes (Zhou et al., 2014).
Hydrogen Bond and Nonspecific Interaction Studies : The hydrogen-bond and nonspecific interactions of 4-Aminophthalimide, especially in ground and excited singlet states, are significant for understanding its spectral and photophysical properties. These properties are crucial in solvation studies and as a probe molecule (Maciejewski et al., 2011).
DNA Interaction and Antimicrobial Activity : Some derivatives of 4-Aminophthalimide, such as Schiff base ligands and their metal complexes, show potential in DNA interaction studies and have antimicrobial activities. These compounds can be suitable drug candidates due to their DNA binding activity and interaction with nucleic acids (Kurt et al., 2020).
Wirkmechanismus
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
It’s likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall action
Result of Action
It’s known that the compound has some effect at the molecular level
Biochemische Analyse
Biochemical Properties
4-Aminophthalide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as hydroxyl radicals, which facilitate its degradation in the environment . Additionally, this compound is known to interact with proteins involved in cellular signaling pathways, influencing various biochemical processes. The nature of these interactions often involves binding to active sites on enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been observed, where a specific dosage level results in significant changes in cellular function and overall health of the animal models. It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through pathways that include hydroxylation and conjugation reactions, leading to the formation of metabolites that are further processed by the body . These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its distribution to various cellular compartments . The compound’s localization within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
4-amino-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIAVJZQMYBLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484374 | |
| Record name | 4-Aminophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59434-19-4 | |
| Record name | 4-Aminophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)

![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)


![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)


